CCF0058981

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CCF981 ist eine synthetische organische Verbindung, die für ihre potente nichtkovalente Hemmung der 3CL-Protease (Mpro) von SARS-CoV-2 bekannt ist. Sie wurde auf dem Gerüst von ML300 unter Verwendung strukturbasierter Optimierung entwickelt. Diese Verbindung hemmt auch die 3CL-Protease von SARS-CoV, was sie zu einem wichtigen Kandidaten für die antivirale Forschung macht .

Vorbereitungsmethoden

CCF981 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung wichtiger Zwischenprodukte beinhalten. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des 3-Chlorphenyl-Analogons:

Optimierung der nichtkovalenten Hemmung: Die Verbindung wird weiter optimiert, um ihre nichtkovalenten Hemmeigenschaften gegen die 3CL-Protease zu verbessern.

Analyse Chemischer Reaktionen

CCF981 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff zu der Verbindung, was möglicherweise ihre chemische Struktur und Eigenschaften verändert.

Reduktion: Die Entfernung von Sauerstoff oder die Addition von Wasserstoff kann die Reaktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verschiedene Oxidations- und Reduktionsmittel sowie Katalysatoren zur Erleichterung von Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Research has demonstrated that CCF0058981 exhibits potent antiviral activity against SARS-CoV-2. In Vero E6 cell assays, it showed an effective concentration (EC50) in the low nanomolar range, comparable to established antiviral agents like remdesivir. Specific findings include:

- EC50 Values : this compound demonstrated EC50 values below 100 nM in multiple assays, indicating strong antiviral potency .

- Inhibition Profile : The compound was effective against various strains of coronaviruses, including SARS-CoV-2 and MERS-CoV, highlighting its broad-spectrum potential .

Safety and Toxicity

Toxicological assessments have indicated that this compound possesses a favorable safety profile. The safety index (SI) values were significantly high, suggesting low cytotoxicity during therapeutic use. For instance, compounds related to this compound showed SI values exceeding 7000 in preliminary studies .

Data Table: Antiviral Activity of this compound

| Compound | Target Virus | EC50 (nM) | IC50 (nM) | Safety Index |

|---|---|---|---|---|

| This compound | SARS-CoV-2 | <100 | Not reported | >7000 |

| Aldehyde 5c | MERS-CoV | 80 | Not reported | 7692 |

| Aldehyde 11c | SARS-CoV-1 | 960 | Not reported | 9090 |

Case Study 1: Structural Optimization

A study focused on the structure-based optimization of this compound revealed that alterations to the P1 subsite could enhance its binding affinity and potency. Various azole and heterocycle modifications were tested, resulting in derivatives with improved IC50 values under 100 nM. This optimization process is critical for developing more effective antiviral agents against coronaviruses .

Case Study 2: Comparative Analysis with Other Inhibitors

In comparative studies with other protease inhibitors such as PF-00835231, this compound exhibited similar or superior efficacy against SARS-CoV-2. This analysis underscores the importance of ongoing research to identify and develop compounds capable of addressing current and future viral threats effectively .

Wirkmechanismus

CCF981 exerts its effects by inhibiting the 3CL proteinase (Mpro) of SARS-CoV-2. This enzyme is crucial for the viral replication process, as it cleaves the polyproteins encoded by the viral RNA into functional proteins. By inhibiting this enzyme, CCF981 effectively halts the replication of the virus. The molecular targets and pathways involved include the active site of the 3CL proteinase, where CCF981 binds noncovalently .

Vergleich Mit ähnlichen Verbindungen

CCF981 ist in seinem nichtkovalenten Hemmmechanismus im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen umfassen:

Remdesivir: Ein antivirales Medikament, das ebenfalls die virale Replikation, aber über einen anderen Mechanismus, angreift.

Paxlovid: Eine Kombination aus Nirmatrelvir und Ritonavir, die die 3CL-Protease hemmt, aber eine kovalente Bindung beinhaltet.

GC-376: Ein weiterer 3CL-Proteaseinhibitor mit einer anderen chemischen Struktur und Bindungsmechanismus

CCF981 zeichnet sich durch seine nichtkovalente Bindung aus, die Vorteile in Bezug auf metabolische Stabilität und reduzierte Nebenwirkungen bieten kann .

Biologische Aktivität

CCF0058981 is a novel compound identified as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro), which plays a crucial role in the viral replication process. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy, and potential applications in antiviral therapy.

The main protease (3CLpro) of SARS-CoV-2 is essential for processing the viral polyprotein into functional proteins necessary for viral replication. This compound acts as a noncovalent inhibitor, binding to the active site of 3CLpro and preventing it from cleaving the polyprotein. This inhibition disrupts the viral life cycle, making it a promising candidate for therapeutic intervention against COVID-19.

Efficacy Studies

In vitro studies have demonstrated the antiviral efficacy of this compound. The compound exhibited significant activity against SARS-CoV-2 in Vero E6 cells, with effective concentration (EC50) values reported at approximately 0.497 μM and 0.558 μM in different assays . These values indicate that this compound is comparable in potency to other known antiviral agents like remdesivir.

Table 1: Comparative Efficacy of this compound and Other Antiviral Agents

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.497 | Noncovalent 3CLpro inhibitor |

| Remdesivir | ~0.77 | RNA polymerase inhibitor |

| GC376 | 0.19 | Covalent 3CLpro inhibitor |

| PF-00835231 | 0.27 | Covalent 3CLpro inhibitor |

Structure-Activity Relationship (SAR)

This compound is derived from a series of structure-based optimizations initiated from the probe compound ML300. This optimization process involved extensive biochemical evaluations and X-ray crystallography to understand the binding interactions at the molecular level . The compound's structural characteristics allow it to occupy a unique binding mode not observed in traditional peptidic inhibitors, enhancing its inhibitory potential against 3CLpro .

Case Studies and Clinical Relevance

Several case studies have highlighted the importance of compounds like this compound in the ongoing fight against COVID-19. For instance, research conducted by various clinical facilities has shown that early-phase trials involving such protease inhibitors can lead to significant improvements in patient outcomes during acute COVID-19 infections . These studies reinforce the need for continued exploration and development of noncovalent inhibitors as viable treatment options.

Safety Profile

Preliminary assessments indicate that this compound exhibits low cytotoxicity, which is crucial for its therapeutic viability. The safety index (SI) for similar compounds has ranged significantly, suggesting that careful monitoring and further studies are necessary to establish a comprehensive safety profile for clinical use .

Eigenschaften

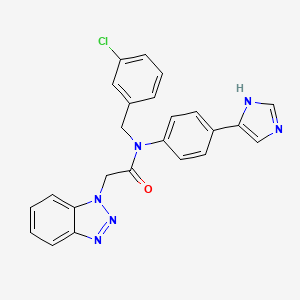

IUPAC Name |

2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN6O/c25-19-5-3-4-17(12-19)14-30(20-10-8-18(9-11-20)22-13-26-16-27-22)24(32)15-31-23-7-2-1-6-21(23)28-29-31/h1-13,16H,14-15H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTRFDLUODRJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.